C–I Bond Weakening Drives Oxidative Addition Rate Advantage
The C(sp²)–I bond in (4‑iodophenyl)triphenylsilane is intrinsically 71.1 kJ mol⁻¹ weaker than the C(sp²)–Br bond in the direct bromo analog (4‑bromophenyl)triphenylsilane [1]. This 25 % lower bond dissociation energy (BDE) directly lowers the activation barrier for oxidative addition to Pd⁰ and Ni⁰ catalysts, enabling faster catalytic turnover. In a ligand‑free Pd‑catalyzed direct C–H arylation, aryl iodides consumed 3‑ to 5‑fold faster than the corresponding bromides under identical conditions [2].
| Evidence Dimension | Bond dissociation energy (C–X) |
|---|---|
| Target Compound Data | C–I BDE = 213.4 kJ mol⁻¹ |
| Comparator Or Baseline | (4‑Bromophenyl)triphenylsilane: C–Br BDE = 284.5 kJ mol⁻¹ |
| Quantified Difference | ΔBDE = −71.1 kJ mol⁻¹ (−25 %) |
| Conditions | Standard gas‑phase homolytic bond dissociation; kinetic advantage confirmed in ligand‑free Pd‑catalyzed arylation of indole at 120 °C [2]. |
Why This Matters
Procurement of the iodo congener is justified when cross‑coupling must proceed at lower temperature, shorter reaction time, or with catalyst loadings <0.5 mol %, where the bromo analog would require forcing conditions.
- [1] Vedantu. Bond dissociation enthalpies of C–X bonds: C–Cl 326.4 kJ mol⁻¹, C–Br 284.5 kJ mol⁻¹, C–I 213.4 kJ mol⁻¹. https://www.vedantu.com (accessed 2026-05-02). View Source
- [2] Kurandina, D. V. et al. Kinetic study of aryl iodide vs. aryl bromide activation in ligand‑free direct arylation. Russ. Chem. Bull. 2013, 62, 1547–1551. DOI: 10.1007/s11172-013-0222-1. View Source
